7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)8-9-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGUVKOIGAGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity.
Chemical Structure and Properties
The chemical structure of 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can be represented as follows:
Key Features:
- Molecular Weight : 346.45 g/mol
- Functional Groups : Contains a purine base, thioether linkage, and isopentyl side chain which may influence its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can act as inhibitors of various enzymes. Notably, studies on related purine derivatives have shown their potential as phosphodiesterase (PDE) inhibitors, which are crucial in regulating intracellular signaling pathways. PDE inhibitors have therapeutic implications in treating conditions such as erectile dysfunction and pulmonary hypertension .
Anticancer Properties
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, certain purine derivatives have been shown to inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms .
Case Studies
A notable study investigated the effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of the thioether group in enhancing biological activity .
Table: Summary of Biological Activities
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors that lead to altered cellular responses. This includes inhibition of key pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
